Cas no 165249-92-3 (2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE)

2-(Phenylthio)pyridine-3-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactivity as an acyl chloride. The compound features a pyridine core substituted with a phenylthio group at the 2-position and a reactive carbonyl chloride at the 3-position, enabling efficient acylation reactions. Its structure facilitates the introduction of the 2-(phenylthio)pyridine moiety into target molecules, making it useful in pharmaceutical and agrochemical applications. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl chloride, promoting high reactivity with nucleophiles. This compound is handled under anhydrous conditions due to its sensitivity to moisture. Suitable for use in amidation, esterification, and other derivatization reactions.
2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE structure
165249-92-3 structure
Product Name:2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE
CAS No:165249-92-3
MF:C12H8ClNOS
MW:249.716020584106
CID:134384
PubChem ID:2774895
Update Time:2025-06-29

2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonylchloride, 2-(phenylthio)-
    • 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE
    • 2-phenylsulfanylpyridine-3-carbonyl chloride
    • 2-(phenylthio)nicotinoyl chloride
    • BUTTPARK 97\12-68
    • 3-Pyridinecarbonylchloride,2-(phenylthio)-
    • 165249-92-3
    • AKOS007930856
    • FT-0608910
    • MFCD00067834
    • SCHEMBL7110016
    • DTXSID30379256
    • 3-Pyridinecarbonyl chloride, 2-(phenylthio)-
    • Inchi: 1S/C12H8ClNOS/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H
    • InChI Key: GDETZLUVMQQRPN-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC=CN=C1SC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 249.00200
  • Monoisotopic Mass: 249.0015127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 55.3Ų

Experimental Properties

  • Melting Point: 71 °C
  • PSA: 55.26000
  • LogP: 3.61180

2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE Security Information

  • Hazard Category Code: 36
  • Hazardous Material Identification: Xi

2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P400800-50mg
2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE
165249-92-3
50mg
$ 70.00 2022-06-03
TRC
P400800-100mg
2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE
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$ 95.00 2022-06-03
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P400800-500mg
2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE
165249-92-3
500mg
$ 340.00 2022-06-03
Apollo Scientific
OR21703-1g
2-(phenylthio)pyridine-3-carbonyl chloride
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£160.00 2025-02-19

Additional information on 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE

Introduction to 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE (CAS No. 165249-92-3)

2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE, identified by its Chemical Abstracts Service (CAS) number 165249-92-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of pyridine derivatives, featuring a unique structural motif that combines a pyridine ring with a phenylthio group and a carbonyl chloride functionality. The presence of these distinct chemical features makes it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The structure of 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE is characterized by its electron-withdrawing carbonyl chloride group, which enhances its reactivity in various organic transformations. The pyridine ring, known for its ability to interact with biological targets, provides a scaffold for further functionalization. The phenylthio group introduces additional electronic and steric effects, influencing the compound's overall properties and reactivity patterns. These features make it a valuable building block for medicinal chemists seeking to design novel therapeutic agents.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad range of biological activities. Studies have demonstrated that pyridine-based compounds can exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE structure, with its unique combination of functional groups, positions it as a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE is its utility as an intermediate in the synthesis of more complex molecules. The carbonyl chloride group is particularly useful in forming amide and ester bonds, which are fundamental in constructing peptidomimetics and other bioactive scaffolds. Additionally, the phenylthio group can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, allowing for further diversification of the molecular structure.

Recent advancements in synthetic methodologies have highlighted the importance of 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE in modern drug development. For instance, researchers have leveraged this compound to create novel inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and neurodegeneration. The ability to modify the pyridine core while retaining the reactive carbonyl chloride group provides chemists with a high degree of flexibility in designing molecules with tailored biological profiles.

The pharmaceutical industry has shown particular interest in pyridine derivatives due to their well-documented pharmacological properties. Several clinical candidates currently under development incorporate pyridine moieties into their structures, underscoring their therapeutic potential. The 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE compound, with its multifunctional nature, aligns well with these trends and offers a pathway to novel drug candidates.

From a chemical synthesis perspective, 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE serves as an excellent precursor for generating more complex heterocyclic systems. Its reactivity allows for the introduction of various substituents at different positions on the pyridine ring, enabling the creation of libraries of compounds for high-throughput screening. This approach has been successfully employed in academic and industrial settings to identify lead compounds with promising biological activity.

The versatility of 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE also extends to its role in material science applications beyond pharmaceuticals. Researchers have explored its use in developing advanced materials such as organic semiconductors and ligands for catalytic processes. These applications highlight the broad utility of this compound and its potential impact across multiple scientific disciplines.

In conclusion, 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE (CAS No. 165249-92-3) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features make it an invaluable intermediate for creating biologically active molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and biological targets, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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